4-Ethyl-4-methylcyclohex-2-enone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-4-methylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-3-9(2)6-4-8(10)5-7-9/h4,6H,3,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKISVAJSNYSWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339544 | |
| Record name | 4-Ethyl-4-methylcyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17429-32-2 | |
| Record name | 4-Ethyl-4-methylcyclohex-2-enone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 4 Ethyl 4 Methylcyclohex 2 Enone
Nucleophilic Additions and Conjugate Reactions
The presence of both a carbonyl group and a conjugated double bond in 4-ethyl-4-methylcyclohex-2-enone provides two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael-type addition). The regioselectivity of this attack is highly dependent on the nature of the nucleophile.
Michael-Type Additions
The Michael addition, a classic example of a conjugate addition, involves the attack of a soft nucleophile to the β-carbon of the α,β-unsaturated system. While specific studies detailing Michael-type additions exclusively on this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established for similar cyclohexenone systems.
In a typical Michael reaction, a resonance-stabilized carbanion, such as an enolate derived from a β-dicarbonyl compound, adds to the β-position of the enone. This process leads to the formation of a new carbon-carbon bond and generates an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. The reaction is typically catalyzed by a base, which facilitates the formation of the nucleophilic enolate.
A study on a related system highlights a one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane (B81311) β-keto esters, demonstrating the utility of Michael additions in constructing complex cyclic systems. mdpi.com
Organometallic Reagent Reactivity (e.g., Organocopper and Grignard Reagents)
The choice of organometallic reagent plays a crucial role in directing the regioselectivity of the addition to this compound.
Organocopper Reagents (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are soft nucleophiles and are well-known to favor 1,4-conjugate addition to α,β-unsaturated ketones. This preference is attributed to the "softer" nature of the cuprate (B13416276) reagent, which leads to a better orbital overlap with the softer electrophilic β-carbon of the enone. The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate, is expected to yield predominantly the 1,4-addition product, 3,4-diethyl-4-methylcyclohexan-1-one. This reaction is a powerful tool for the formation of carbon-carbon bonds at the β-position.
Grignard Reagents: In contrast to organocuprates, Grignard reagents (RMgX) are considered "harder" nucleophiles. Consequently, they tend to favor 1,2-addition to the harder electrophilic carbonyl carbon of α,β-unsaturated ketones. nih.gov The reaction of this compound with a Grignard reagent, such as ethylmagnesium bromide, would be expected to primarily yield the tertiary alcohol, 1,4-diethyl-4-methylcyclohex-2-en-1-ol, through direct attack at the carbonyl group. However, it is important to note that the regioselectivity can sometimes be influenced by steric hindrance and the specific reaction conditions. A study on the addition of organometallic reagents to the chiral α,β-unsaturated ketone, carvone, demonstrated this principle of regioselectivity, with Grignard reagents favoring 1,2-addition and organocuprates favoring 1,4-addition. researchgate.net
| Reagent Type | Expected Major Product with this compound | Addition Type |
| Organocopper (e.g., (CH₃)₂CuLi) | 3,4-Diethyl-4-methylcyclohexan-1-one | 1,4-Conjugate Addition |
| Grignard (e.g., CH₃CH₂MgBr) | 1,4-Diethyl-4-methylcyclohex-2-en-1-ol | 1,2-Addition |
Electrophilic Reactions
The carbon-carbon double bond in this compound is susceptible to attack by electrophiles. Epoxidation is a key example of such a reaction.
Epoxidation Reactions (e.g., with HOF•CH₃CN)
While specific studies on the epoxidation of this compound with hypofluorous acid-acetonitrile complex (HOF•CH₃CN) are not readily found, the epoxidation of similar α,β-unsaturated ketones has been investigated. The mechanism of epoxidation of 2-cyclohexen-1-one (B156087) with tert-butyl hydroperoxide, for instance, has been studied, revealing that the nucleophilic addition of the hydroperoxide to the enone is the rate-limiting step. nih.gov The stereochemistry of such epoxidations is often governed by the preference for an initial axial attack of the nucleophile. nih.gov
Generally, the epoxidation of alkenes can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction proceeds via a concerted mechanism where the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition. The reactivity of the double bond towards epoxidation can be influenced by the electronic nature of the substituents.
Pericyclic Reactions
Pericyclic reactions, which proceed through a cyclic transition state, are another important class of reactions for α,β-unsaturated ketones.
Diels-Alder Reactions (as Dienophile or Diene)
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. nih.gov this compound has the potential to act as a dienophile due to its electron-deficient double bond, which is activated by the electron-withdrawing carbonyl group.
As a Dienophile: In a Diels-Alder reaction, an electron-rich diene would react with the electron-poor double bond of this compound. This would lead to the formation of a bicyclic system. While specific examples utilizing this compound as the dienophile are not prominent in the literature, a study on the Diels-Alder route to angularly functionalized bicyclic structures highlights the use of tetrasubstituted cyclic dienophiles, which are structurally related. nih.gov The success of such reactions can be influenced by steric hindrance around the double bond.
Photochemical Reactivity and Excited State Dynamics
The interaction of this compound with light induces a range of chemical transformations, primarily governed by the nature of its electronically excited states.
Photoaddition Reactions and [2+2] Photocycloadditions
While specific studies on the [2+2] photocycloaddition of this compound are not extensively detailed in the provided results, the photochemical behavior of cyclohexenones is well-documented. These compounds are known to undergo [2+2] cycloadditions with alkenes and allenes upon irradiation. The reaction proceeds through the triplet excited state of the enone, which adds to the ground state of the alkene to form a diradical intermediate. This intermediate then closes to form a cyclobutane (B1203170) ring. The regiochemistry and stereochemistry of the resulting cycloadducts are influenced by factors such as the substitution pattern of the reactants and the reaction conditions.
Triplet Excited State Characterization and Mechanisms
The photochemical reactions of this compound are largely dictated by the properties of its triplet excited state. Upon absorption of light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to the more stable triplet state. The triplet state of cyclic enones like this compound is typically a π,π* triplet, which is responsible for its photoreactivity. The mechanisms of reactions originating from this triplet state often involve hydrogen abstraction or addition to other unsaturated molecules, leading to a variety of photoproducts.
Rearrangement Reactions and Isomerizations
This compound is susceptible to various rearrangement reactions, particularly under acidic conditions, leading to the formation of more stable aromatic systems.
Carbocation Rearrangements
In the presence of acid, this compound can undergo carbocation-mediated rearrangements. The protonation of the carbonyl oxygen is followed by a rearrangement of the carbocation intermediate. The driving force for this rearrangement is the formation of a more stable carbocation. In the case of this compound, a 1,2-shift of either the ethyl or methyl group can occur. The migratory aptitude of these groups (ethyl versus methyl) will determine the final product distribution. Generally, the group that can better stabilize the resulting positive charge will preferentially migrate.
Dienone-Phenol Rearrangements and Retro-Fries Rearrangements
A significant reaction pathway for 4,4-disubstituted cyclohexadienones like this compound is the dienone-phenol rearrangement. wikipedia.orgslideshare.netyoutube.com This acid-catalyzed reaction converts the dienone into a more stable 3,4-disubstituted phenol. wikipedia.orgslideshare.net The mechanism involves the formation of a carbocation intermediate, followed by the migration of one of the substituents at the C4 position to the adjacent C3 position, leading to aromatization. youtube.com The driving force for this rearrangement is the formation of the highly stable aromatic ring. youtube.com
In the context of related structures, the retro-Fries rearrangement has been observed for 4-acyl-4-methylcyclohexa-2,5-dienones. rsc.org This reaction involves the migration of an acyl group from the ring to a phenolic oxygen, which can be seen as the reverse of the Fries rearrangement. rsc.org While not directly documented for this compound in the provided results, the principles of such rearrangements are relevant to understanding its potential reactivity.
Oxidative and Reductive Transformations
The double bond and carbonyl group in this compound are susceptible to both oxidation and reduction, leading to a variety of functionalized products.
Oxidative Transformations: While specific oxidation reactions of this compound were not detailed in the search results, general reactions for similar α,β-unsaturated ketones include epoxidation of the double bond, allylic oxidation, and oxidative cleavage. For instance, photooxygenation of related cyclohexenones can lead to the formation of hydroperoxides. researchgate.net
Reductive Transformations: The reduction of this compound can yield several products depending on the reducing agent and reaction conditions. Catalytic hydrogenation can reduce both the carbon-carbon double bond and the carbonyl group. Selective reduction of the carbonyl group to an alcohol can be achieved using hydride reagents like sodium borohydride (B1222165), while the double bond can be selectively reduced using specific catalysts or reagents that favor 1,4-addition (conjugate reduction).
Selective Oxidation and Reduction Strategies
The selective transformation of the carbonyl and olefinic functionalities within this compound is a key challenge and a testament to the advancements in synthetic methodologies.
The selective oxidation of this compound can be directed to either the carbon-carbon double bond or the allylic position. A notable strategy for the oxidation of related cyclic enones involves photooxygenation. For the analogous compound, 4-methylcyclohex-2-en-1-one, its precursor 4-methylcyclohex-3-en-1-one (B30685) readily reacts with singlet oxygen to form a hydroperoxide intermediate in high yield. researchgate.net This process, known as the Schenck ene reaction, typically leads to the formation of an allylic hydroperoxide, which can then be further transformed into the corresponding allylic alcohol. This methodology suggests a viable route for the synthesis of 4-ethyl-5-hydroxy-4-methylcyclohex-2-enone from a suitable precursor.
Another approach to selective oxidation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which can epoxidize the double bond to yield the corresponding epoxide. The regioselectivity of this epoxidation can be influenced by the directing effects of nearby functional groups.
Selective reduction of this compound presents the challenge of differentiating between the carbonyl group and the conjugated double bond. Different reagents and strategies can achieve 1,2-reduction (carbonyl reduction) or 1,4-reduction (conjugate reduction).
For the reduction of the carbonyl group to a hydroxyl group (1,2-reduction), reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. The stereochemical outcome of this reduction is of significant interest. Studies on the biological reduction of the related compound, 4-ethylcyclohexanone (B1329521), by various fungi have demonstrated high stereoselectivity, predominantly yielding the trans-alcohol. researchgate.net For instance, the biotransformation of 4-ethylcyclohexanone using Colletotrichum lagenarium resulted in the formation of trans-4-ethylcyclohexanol with high diastereoselectivity. researchgate.net These enzymatic systems offer a green and highly selective alternative to traditional chemical reductants.
For the conjugate reduction (1,4-reduction) of the double bond, catalytic hydrogenation is a common method. The choice of catalyst and reaction conditions is crucial to avoid the over-reduction of the carbonyl group. Catalysts such as palladium on carbon (Pd/C) under controlled conditions can selectively reduce the double bond, yielding 4-ethyl-4-methylcyclohexanone.
| Reduction Type | Reagent/Method | Product |
| 1,2-Reduction | Sodium Borohydride (NaBH₄) | 4-Ethyl-4-methylcyclohex-2-en-1-ol |
| 1,2-Reduction | Colletotrichum lagenarium | trans-4-Ethylcyclohex-2-en-1-ol |
| 1,4-Reduction | Catalytic Hydrogenation (e.g., Pd/C) | 4-Ethyl-4-methylcyclohexanone |
Investigation of Reaction Intermediates
The diverse reactivity of this compound is fundamentally governed by the nature of its reaction intermediates. The most significant of these are the enol and enolate forms.
Being an α,β-unsaturated ketone, this compound can form two principal enolate intermediates upon treatment with a base. stackexchange.commasterorganicchemistry.com The regioselectivity of enolate formation is dependent on the reaction conditions.
Kinetic Enolate: This is formed by the removal of the more accessible proton at the α'-position (C-6). The use of a sterically hindered, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the less substituted, kinetic enolate. masterorganicchemistry.com
Thermodynamic Enolate: This more stable, conjugated enolate is formed by the removal of a proton from the γ-position (C-3 of the enone system, which is the methyl or ethyl group at C-4). This process is favored under thermodynamic control, typically using a smaller, less hindered base and higher temperatures, allowing for equilibrium to be established. stackexchange.com
The formation of these enolates is a critical step in many carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. The geometry and substitution of the enolate intermediate directly influence the stereochemical outcome of these subsequent reactions.
In the context of oxidation, as mentioned in the selective oxidation section, the reaction of related cyclohexenones with singlet oxygen proceeds through a perepoxide or a zwitterionic intermediate, which then rearranges to the allylic hydroperoxide. researchgate.net The investigation of these transient species often requires spectroscopic techniques at low temperatures or computational modeling to elucidate the reaction mechanism.
| Intermediate | Conditions for Formation | Key Features |
| Kinetic Enolate | Strong, hindered base (e.g., LDA), low temperature | Less substituted, formed faster |
| Thermodynamic Enolate | Weaker, less hindered base, higher temperature | More substituted, more stable, conjugated |
| Allylic Hydroperoxide | Photooxygenation (Singlet Oxygen) | Product of ene reaction, precursor to allylic alcohol |
| Perepoxide/Zwitterion | Photooxygenation (Singlet Oxygen) | Transient intermediate in the formation of allylic hydroperoxide |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of 4-Ethyl-4-methylcyclohex-2-enone displays characteristic signals that correspond to the different types of protons in the molecule. The vinylic protons on the α,β-unsaturated ketone system typically appear in the downfield region. The protons of the ethyl and methyl groups, as well as the methylene (B1212753) protons on the cyclohexene (B86901) ring, have distinct chemical shifts and coupling patterns that allow for their unambiguous assignment.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ketone is readily identified by its characteristic downfield chemical shift. The olefinic carbons of the double bond also appear in a specific region of the spectrum, while the signals for the quaternary carbon, the methylene carbons of the ring, and the carbons of the ethyl and methyl substituents can be assigned based on their chemical shifts.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Cyclohexenone Derivatives
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 4-Methyl-1-cyclohexene | Not specified | 21.8, 27.2, 30.3, 30.8, 124.6, 127.1 |
| cis-4-Cyclohexene-1,2-dicarboxylic acid | Not specified | 30.1, 41.8, 125.4, 175.7 |
To fully define the three-dimensional structure and stereochemistry of this compound, advanced NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY experiments establish proton-proton coupling networks, identifying adjacent protons within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms.
HMBC experiments reveal long-range correlations between protons and carbons, helping to piece together the complete molecular structure.
For chiral molecules like this compound, which has a stereocenter at the C4 position, specialized NMR techniques using chiral shift reagents or the synthesis of diastereomeric derivatives can be used to determine the absolute configuration.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its key structural features. nih.gov
A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ketone. The C=C stretching vibration of the cyclohexene ring will appear in the 1600-1680 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the alkyl and vinylic groups will be observed in their respective characteristic regions.
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (α,β-unsaturated ketone) | 1650-1700 |
| C=C (alkene) | 1600-1680 |
| C-H (sp² hybridized) | 3000-3100 |
| C-H (sp³ hybridized) | 2850-3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₄O), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (138.21 g/mol ). nih.govaaa-chem.com
The fragmentation pattern observed in the mass spectrum offers further structural insights. researchgate.net Common fragmentation pathways for cyclic ketones include α-cleavage and McLafferty rearrangements, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Structure Determination
While NMR and other spectroscopic methods provide detailed structural information in solution, X-ray crystallography offers the definitive solid-state structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis can determine the precise bond lengths, bond angles, and the conformation of the cyclohexene ring in the crystal lattice. This technique would also unambiguously establish the relative stereochemistry of the substituents.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Since this compound is a chiral molecule, chiroptical spectroscopic techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are essential for determining the enantiomeric excess (ee) of a sample. These methods measure the differential absorption or rotation of plane-polarized light by the enantiomers. The sign and magnitude of the observed signal can be correlated with the absolute configuration and the proportion of each enantiomer present in a mixture.
Theoretical and Computational Studies of 4 Ethyl 4 Methylcyclohex 2 Enone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of organic molecules like 4-ethyl-4-methylcyclohex-2-enone. These methods offer a balance between computational cost and accuracy, making them ideal for investigating the electronic structure and energetic properties of this substituted cyclohexenone.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT can be employed to determine a variety of molecular properties. These include the optimization of the molecular geometry to find the most stable arrangement of atoms, calculation of the vibrational frequencies corresponding to its infrared (IR) spectrum, and determination of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial parameter that provides insights into the molecule's reactivity and kinetic stability. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles are well-established from studies on related cyclohexenone derivatives.
Conformational Analysis and Energetics
The six-membered ring of this compound is not planar and exists in various conformations. The presence of a double bond and sp²-hybridized carbon atoms in the ring leads to a half-chair or sofa conformation being more stable than a full chair or boat conformation. The ethyl and methyl groups at the C4 position introduce further conformational possibilities.
Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. The relative energies of these conformers are determined by a combination of torsional strain, steric interactions, and electronic effects. For this compound, the primary conformers would involve different orientations of the ethyl group. The relative energies of these conformers can be calculated to determine the most populated conformation at a given temperature.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies and reaction enthalpies.
Transition State Analysis
For any proposed reaction involving this compound, computational methods can be used to locate the transition state structure. The transition state is the highest energy point along the reaction coordinate and its geometry provides crucial information about the mechanism. For example, in a nucleophilic addition to the carbonyl group, the transition state would show the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen double bond. Vibrational frequency analysis of the transition state structure is performed to confirm that it is a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Prediction of Spectroscopic Properties
Computational chemistry can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for structure verification.
DFT calculations can predict the infrared (IR) spectrum of the molecule by calculating its vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ketone, the C=C stretch of the alkene, and the various C-H bending and stretching modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus in the molecule, the ¹H and ¹³C NMR chemical shifts can be predicted. These predicted spectra can be invaluable in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.
Computed Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Exact Mass | 138.104465066 Da |
| Topological Polar Surface Area | 17.1 Ų |
| Complexity | 170 |
Molecular Dynamics Simulations
As of the latest available data, specific molecular dynamics (MD) simulations for this compound have not been reported in publicly accessible scientific literature. While computational chemistry is a broad field, and theoretical studies on related molecules such as substituted cyclohexanones and other cyclic ketones exist, dedicated studies focusing on the molecular dynamics of this compound are not available.
Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a molecule like this compound, such simulations could provide valuable insights into its conformational flexibility, interactions with solvents, and potential behavior in a biological system. The lack of published MD studies indicates a gap in the current scientific understanding of this specific compound's dynamic properties at the atomic level.
Synthesis and Chemistry of 4 Ethyl 4 Methylcyclohex 2 Enone Derivatives and Analogues
Functionalized 4-Ethyl-4-methylcyclohex-2-enone Derivatives
The functionalization of the this compound core allows for the creation of a diverse library of molecules with potential applications in medicinal chemistry and materials science. Key strategies involve the introduction of various substituents at different positions on the cyclohexenone ring.
Synthesis of Alkylated, Arylated, and Heteroatom-Substituted Analogues
The synthesis of analogues bearing additional alkyl, aryl, or heteroatom groups is primarily achieved through conjugate addition reactions (Michael reaction) to an appropriate cyclohexenone precursor. jk-sci.com The α,β-unsaturated ketone system in cyclohexenones makes the β-carbon electrophilic and susceptible to attack by nucleophiles.
Alkylation and Arylation: The introduction of alkyl and aryl groups at the 4-position to form the quaternary center is a key step. This can be accomplished by the conjugate addition of organocuprates (Gilman reagents) to a precursor like 4-methylcyclohex-2-enone or 4-ethylcyclohex-2-enone. For instance, reacting lithium diethylcuprate with 4-methylcyclohex-2-enone would yield the target 4-ethyl-4-methylcyclohexanone, which can then be converted to the enone. While direct arylation is more complex, modern cross-coupling methods can be adapted for this purpose.
Heteroatom Substitution: The introduction of heteroatoms such as oxygen, nitrogen, and sulfur can be achieved through various methods. For example, the synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) has been accomplished, demonstrating the feasibility of introducing an oxygen-containing functional group at the quaternary center. This often involves multi-step sequences starting from precursors like 4-methylanisole (B47524). Furthermore, the synthesis of 8-heteroatom-substituted dyes, while on a different core structure, showcases general strategies for incorporating sulfur and nitrogen that could be adapted to the cyclohexenone system. sci-hub.seresearchgate.net
| Precursor Example | Reagent/Method | Resulting Analogue |
| 4-Methylcyclohex-2-enone | Lithium diethylcuprate (Et₂CuLi) then oxidation | This compound |
| 4-Methylanisole | Multi-step sequence including oxidation | 4-Hydroxy-4-methylcyclohex-2-en-1-one |
| Bis-(5-R-1H-pyrrol-2-yl)-methanethiones | Methyl iodide, amine, BF₃ | 8-(Thiomethyl) substituted BODIPY dyes |
Introduction of Ester and Cyano Groups
The addition of electron-withdrawing groups like esters and nitriles (cyano groups) significantly alters the electronic properties of the cyclohexenone ring, opening pathways to further functionalization.
Ester Groups: The introduction of an ester group can be approached through several routes. Acetylation, the process of introducing an acetyl group, is a related transformation that can be carried out using acetyl chloride or acetic anhydride (B1165640) in the presence of a base. byjus.comlearncbse.in For esters in general, Fischer esterification of a carboxylic acid precursor is a standard method, though for the cyclohexenone core, this would typically involve a multi-step synthesis to first install a carboxylic acid handle. During such preparations, it is often crucial to remove water or the ester as it is formed to drive the reaction equilibrium forward. byjus.com
Cyano Groups: The conjugate hydrocyanation of α,β-unsaturated ketones is a direct method for introducing a cyano group at the β-position. wikipedia.org This reaction, often catalyzed by metal complexes, converts alkenes to nitriles. wikipedia.org For a substrate like 4-ethylcyclohex-2-enone, this would yield a 3-cyano-4-ethyl-4-methylcyclohexanone. The reaction of cyclohexanone (B45756) to form a cyanohydrin is a well-established process, demonstrating the compatibility of the six-membered ring with cyanide addition, although this occurs at the carbonyl carbon rather than through conjugate addition. byjus.comlearncbse.in The success of cyanohydrin formation is sensitive to steric hindrance around the carbonyl group. byjus.comlearncbse.in
Chiral Analogues and Stereoselective Transformations
Creating specific enantiomers of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry.
Enantioselective Synthesis of this compound and its Derivatives
The construction of the chiral quaternary carbon at the 4-position is the central challenge. Asymmetric synthesis provides powerful tools to achieve this with high enantiomeric purity.
One effective strategy involves the use of chiral auxiliaries. For example, chiral bicyclic lactams have been used to synthesize 4,4-disubstituted cyclohexenones with excellent enantiomeric excess (>99% ee). acs.org This method relies on the diastereoselective alkylation of the lactam followed by reduction and hydrolysis to release the chiral cyclohexenone. acs.org Another powerful approach is the use of chiral catalysts. Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the desymmetrization of achiral 1,3-diketones to form α,α-disubstituted cyclopentenes enantioselectively, a strategy that highlights the potential for catalytic intramolecular aldol (B89426) reactions to build chiral cyclic systems. nih.gov
Furthermore, the enantioselective synthesis of the related (R)-(+)-4-methylcyclohex-2-en-1-one has been achieved in a three-step sequence from naturally occurring (R)-(+)-pulegone. researchgate.net This route, involving vinyl triflate formation, ozonolysis, and reduction, provides a blueprint for accessing chiral 4-alkylcyclohexenones from the chiral pool. researchgate.net Asymmetric conjugate addition, using a chiral ligand to control the addition of an ethyl group to 4-methylcyclohex-2-enone, is another key strategy for establishing the chiral quaternary center.
| Method | Key Feature | Product Type |
| Chiral Auxiliary | Use of bicyclic lactams derived from amino diols. acs.org | Chiral 4,4-disubstituted cyclohexenones |
| Catalytic Desymmetrization | Chiral N-heterocyclic carbene (NHC) catalysis. nih.gov | Enantiomerically enriched cyclopentenes (related system) |
| Chiral Pool Synthesis | Starting from (R)-(+)-pulegone. researchgate.net | (R)-(+)-4-Methylcyclohex-2-en-1-one |
Cyclohexenone-Based Natural Product Synthesis and Analogues
The structural rigidity and dense functionality of cyclohexenones make them ideal synthons, or building blocks, for the construction of complex molecular architectures found in nature.
Role as a Synthon in Natural Product Total Synthesis
The Robinson annulation is a classic and powerful reaction in organic synthesis that produces a cyclohexenone ring. jk-sci.comwikipedia.org It involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgpressbooks.publibretexts.org This reaction has been a cornerstone in the synthesis of steroids and other polycyclic natural products. wikipedia.orgpressbooks.pub For example, a key step in a synthesis of the steroid hormone estrone (B1671321) utilizes a Robinson annulation to construct one of the six-membered rings. pressbooks.publibretexts.org
While direct examples using this compound as a starting material are specific to advanced synthetic campaigns, its structural motif is central to many complex targets. For instance, the synthesis of (+)-ascofuranone, a natural product with antibiotic properties, was achieved using (R)-(+)-4-methylcyclohex-2-en-1-one as a key chiral building block. researchgate.net This demonstrates how chiral 4-substituted cyclohexenones serve as crucial precursors for establishing the correct stereochemistry in a target natural product. The synthesis of platensimycin (B21506) has also been approached using an intramolecular Robinson annulation, highlighting the versatility of this ring-forming strategy. wikipedia.org
Isolation of Cyclohexenone Derivatives from Natural Sources
The cyclohexenone structural motif is a recurring feature in a variety of natural products isolated from an array of biological sources, including terrestrial and marine organisms. These compounds exhibit significant structural diversity, ranging from simple substituted cyclohexenones to complex polycyclic systems. Fungi and plants, in particular, have been identified as prolific producers of these derivatives.
Fungi, especially endophytic and soil-dwelling species, are a rich source of novel cyclohexenone derivatives. Chemical investigation of the fungus Penicillium commune, a strain found in low-temperature environments, led to the isolation of the known compound (-)-Palitantin and four new cyclohexanone derivatives. nih.gov Similarly, an endophytic fungus, Diaporthe foeniculina, isolated from the plant Leptospermum brachyandrum, yielded eight new cyclohexanone derivatives named foeniculins A–H. nih.govfrontiersin.org Another endophytic fungus, Phomopsis sp. XM-01, was found to produce a new cyclohexenone derivative designated as phomopine. tandfonline.com The class of epoxyquinoid natural products, which are characterized by a fused ring system containing an epoxy and a cyclohexenone moiety, are prevalent across a wide range of organisms including fungi, bacteria, insects, plants, mollusks, and sponges. acs.org
Plants are another significant source of naturally occurring cyclohexenone derivatives. The genus Uvaria, belonging to the Annonaceae family, is particularly known for producing cyclohexene (B86901) epoxides. nih.gov Phytochemical studies on the roots of Monanthotaxis trichocarpa, another member of the Annonaceae family, resulted in the isolation of three new oxygenated cyclohexene derivatives: trichocarpeols A, B, and C. acs.org Further exploration of this plant family led to the discovery of five new cyclohexene derivatives—dipandensin A and B, and pandensenols A–C—from the stem and root barks of Uvaria pandensis. acs.org Additionally, six new polyoxygenated cyclohexene derivatives were isolated from Dasymaschalon sootepense. researchgate.net
The following table summarizes a selection of cyclohexenone derivatives that have been isolated from various natural sources.
| Compound Name | Natural Source | Organism Type |
| (-)-Palitantin | Penicillium commune | Fungus |
| Foeniculins A–H | Diaporthe foeniculina | Fungus |
| Phomopine | Phomopsis sp. XM-01 | Fungus |
| Trichocarpeols A, B, C | Monanthotaxis trichocarpa (Roots) | Plant |
| Dipandensin A, B | Uvaria pandensis (Stem and Root Barks) | Plant |
| Pandensenols A–C | Uvaria pandensis (Stem and Root Barks) | Plant |
| Polyoxygenated cyclohexene derivatives | Dasymaschalon sootepense | Plant |
| Cyclohexene epoxides | Uvaria species | Plant |
| Epoxyquinoids | Various (Fungi, Bacteria, Plants, etc.) | Various |
This table is not exhaustive and represents a selection of compounds discussed in the cited literature.
Applications of 4 Ethyl 4 Methylcyclohex 2 Enone As a Synthetic Building Block
Utility in Complex Molecule Construction
While direct and extensive examples of the use of 4-Ethyl-4-methylcyclohex-2-enone in the total synthesis of complex natural products are not widely documented in publicly available literature, the broader class of 4,4-disubstituted cyclohexenones are recognized as crucial intermediates. acs.org The synthesis of these structures, often in enantiomerically pure form, is a key step in the preparation of various biologically active compounds and intricate molecular scaffolds. acs.org The methodologies developed for the asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones are a testament to their importance as precursors to more elaborate systems. acs.orgscispace.comacs.org
The reactivity of the enone functionality allows for a range of transformations. The double bond can participate in cycloaddition reactions, and the carbonyl group can be targeted by nucleophiles. Furthermore, the protons on the carbon atoms adjacent to the carbonyl group (α-protons) are acidic and can be removed to form enolates, which are powerful nucleophiles for carbon-carbon bond formation. stackexchange.com
Role in Domino and Cascade Reactions
Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient approach to increasing molecular complexity. The structure of this compound is well-suited for initiating such reaction sequences. For instance, organocatalytic methods have been developed for the asymmetric spirocyclization of cyclic 2,4-dienones with cyanoketones, leading to the formation of complex spiro-dihydropyrano cyclohexanones. rsc.org Although not specifically demonstrated with the ethyl-methyl substituted variant, the principle highlights the potential of such 4,4-disubstituted systems in cascade processes.
The Michael addition of a nucleophile to the β-position of the enone is a common initiating step for cascade reactions. mdpi.com This initial addition generates an enolate intermediate which can then participate in subsequent intramolecular reactions, such as aldol (B89426) condensations or further Michael additions, to rapidly build complex polycyclic systems. The development of organocatalytic cascade reactions for the synthesis and diversification of privileged structures often utilizes α,β-unsaturated systems as key components. mdpi.com
Precursor in Organic Transformations
This compound can serve as a precursor for a variety of other functionalized molecules. The enone moiety is a versatile handle for introducing new functional groups and stereocenters.
The Michael addition itself is a fundamental transformation. Various nucleophiles, including malonates, amines, and organocuprates, can add to the β-position of the enone system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. researchgate.net This reaction can be used to introduce a wide range of substituents at the C3 position of the resulting cyclohexanone (B45756).
Furthermore, the double bond of the enone can participate in Diels-Alder reactions , acting as a dienophile to react with a conjugated diene. This [4+2] cycloaddition is a powerful tool for the construction of bicyclic systems with a high degree of stereocontrol. Organocatalytic asymmetric [4+2] cycloaddition reactions have been developed for related 1-acetylcyclohexenes, demonstrating the potential for creating complex fused carbocycles. researchgate.net
Finally, the carbonyl group can be subjected to various reactions, including reduction to the corresponding alcohol, which can then be further functionalized. The synthesis of related 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) from 4-methylanisole (B47524) has been reported, indicating that such functional group interconversions are feasible. researchgate.net
Industrial and Scalable Synthesis Considerations
The efficient and cost-effective synthesis of this compound on an industrial scale is a critical factor for its widespread use as a synthetic building block. While specific industrial processes for this exact compound are not publicly detailed, general methods for the production of substituted cyclohexenones are known. acs.org
A patent describes the production of various alkyl-substituted cyclohexenones by heating a diketone with an α,β-unsaturated ketone in the presence of an alkali or alkaline earth metal oxide, hydroxide, or alkoxide as a catalyst. google.com For example, the reaction of acetylacetone (B45752) with 3-ethylbut-3-en-2-one could potentially lead to a related substituted cyclohexenone. google.com
The asymmetric synthesis of 4,4-disubstituted cyclohexenones often relies on enzymatic or organocatalytic methods. nih.govrsc.org The desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones using ene-reductases has been shown to be an efficient method for producing chiral cyclohexenones with high enantioselectivity. nih.gov Another approach involves the asymmetric organocatalytic desymmetrization of these dienones via Michael addition reactions under high pressure. rsc.org Scaling up these catalytic processes, ensuring catalyst stability and recyclability, and optimizing reaction conditions would be key considerations for industrial production.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-Ethyl-4-methylcyclohex-2-enone in laboratory settings?
The Robinson annulation is a robust method for synthesizing α,β-unsaturated cyclohexenones, involving conjugate addition of a ketone enolate to an α,β-unsaturated carbonyl compound, followed by cyclization and dehydration . Michael addition reactions using ethyl and methyl substituent precursors can also yield the target compound. Solvent-free conditions or catalytic systems (e.g., Lewis acids) may enhance reaction efficiency and selectivity. Researchers should optimize temperature (e.g., 80–120°C) and stoichiometry to minimize by-products like over-oxidized derivatives .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : 1H NMR for vinyl proton (δ 5.5–6.5 ppm) and carbonyl group analysis; 13C NMR for carbonyl carbon (δ 200–220 ppm) and ring substitution patterns.
- IR Spectroscopy : Confirmation of the α,β-unsaturated ketone (C=O stretch ~1680 cm⁻¹; C=C stretch ~1600 cm⁻¹).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, with mean C–C bond lengths ~1.50 Å and screw-chair conformations in cyclohexenone rings .
Q. How should researchers handle discrepancies in melting point data across studies?
Variations may arise from impurities or polymorphic forms. Standardize purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Compare DSC (Differential Scanning Calorimetry) thermograms and PXRD (Powder X-ray Diffraction) patterns to identify polymorphs .
Advanced Research Questions
Q. How can density functional theory (DFT) enhance understanding of this compound's reactivity?
Hybrid functionals (e.g., B3LYP) with exact exchange corrections (20–25%) accurately predict molecular geometries, frontier orbital energies (HOMO-LUMO gaps), and thermodynamic stabilities. Applications include:
Q. What experimental design principles apply to kinetic studies of Diels-Alder reactions involving this compound?
Use a factorial design with variables:
- Temperature (25–80°C)
- Solvent polarity (dielectric constants: hexane < toluene < DMSO)
- Dienophile concentration (0.1–1.0 M) Monitor reaction progress via UV-Vis at λmax ~250 nm (π→π* transitions). Calculate rate constants (pseudo-first-order kinetics) and compare with Eyring equation-derived activation parameters .
Q. How can researchers resolve contradictions in catalytic hydrogenation yields of this compound?
Systematic analysis should evaluate:
- Catalyst type (Pd/C vs. PtO2) and loading (5–10 wt%)
- Solvent effects (protic vs. aprotic) on hydrogen adsorption
- Pressure (1–5 bar H₂) and temperature (25–50°C) Use GC-MS to identify over-reduced by-products (e.g., cyclohexanol derivatives) and optimize conditions for selective ketone preservation .
Data Analysis & Presentation
Q. What statistical methods are appropriate for analyzing substituent effects on cyclohexenone reactivity?
Apply multivariate regression to correlate substituent parameters (Hammett σ, Taft steric constants) with reaction outcomes (e.g., yield, enantiomeric excess). Use ANOVA to assess significance (p < 0.05) and principal component analysis (PCA) to reduce dimensionality in datasets .
Q. How should raw spectral data be processed for publication?
- NMR : Include integration values, coupling constants (J in Hz), and assignments in tables.
- Mass Spec : Report molecular ion ([M+H]⁺/[M–H]⁻) and isotopic patterns.
- X-ray : Provide CIF files with refinement parameters (R-factor < 0.08) and ORTEP diagrams .
Methodological Recommendations
Critical Analysis Guidelines
- Data Contradictions : Replicate experiments with independent controls (e.g., internal standards for GC). Cross-validate using complementary techniques (e.g., IR vs. Raman for functional groups).
- Mechanistic Proposals : Support with isotopic labeling (e.g., ²H/¹³C) and trapping of intermediates (e.g., TEMPO for radical pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
